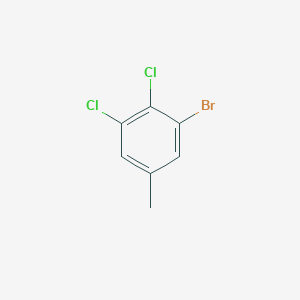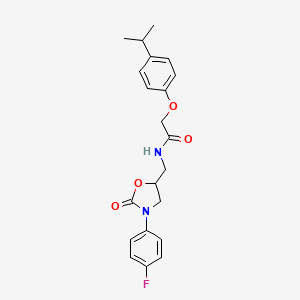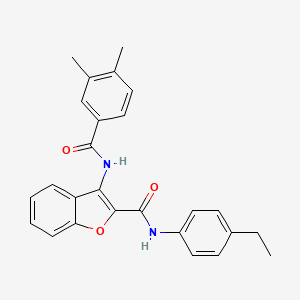
3-Bromo-4,5-dichlorotoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 3-Bromo-4,5-dichlorotoluene, is a halogenated aromatic hydrocarbon. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related bromo- and chloro-substituted organic molecules. These papers discuss various synthetic methods, molecular structures, chemical reactions, and physical and chemical properties of compounds that are structurally similar or related to 3-Bromo-4,5-dichlorotoluene.
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene is described, which involves the reaction of a trichloro-substituted precursor with morpholine . Similarly, the synthesis of a natural product starting from a bromo-dimethoxyphenyl methanol is reported, which could provide insights into the synthetic strategies that might be applicable to 3-Bromo-4,5-dichlorotoluene .
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial for understanding their reactivity and properties. The crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, has been determined, revealing details such as bond angles and conformation . These structural insights are valuable for predicting the behavior of 3-Bromo-4,5-dichlorotoluene in various environments.
Chemical Reactions Analysis
The papers discuss several chemical reactions involving bromo- and chloro-substituted compounds. For example, the photocatalytic reaction of N-aryl amino acids with bromo-substituted alkenes to form tetrahydroquinolines is described . Additionally, the regioselective bromocyclization of alkynylbenzoic acids to form isobenzofuranones is reported . These reactions highlight the reactivity of bromine and chlorine atoms in various chemical contexts, which is relevant to understanding the chemical behavior of 3-Bromo-4,5-dichlorotoluene.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by the presence of halogen atoms. The epoxidation of chloro(bromo)heptafluoro-1-butenes and the subsequent isomerization into carbonyl compounds demonstrate the reactivity of such systems and the potential formation of by-products . These studies can shed light on the stability, reactivity, and potential applications of 3-Bromo-4,5-dichlorotoluene.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
3-Bromo-4,5-dichlorotoluene is a chemical intermediate used in the synthesis of other complex molecules. For instance, studies on the synthesis of bromo and chloro substituted toluenes, such as 4-Bromo-2-chlorotoluene, have shown the effectiveness of diazotization followed by Sandmeyer reaction, highlighting the versatility of halogenated toluenes in organic synthesis (Xue Xu, 2006). Additionally, the electrochemical bromination of related compounds demonstrates the precision with which substituents can be introduced, potentially including 3-Bromo-4,5-dichlorotoluene as a substrate for further functionalization (K. Kulangiappar et al., 2014).
Molecular Structure and Spectroscopy
Research into the molecular structure and vibrational spectroscopy of halogenated toluenes provides insights into the effects of bromine and chlorine substituents on benzene derivatives. For example, studies on similar molecules like 2-bromo-4-chlorotoluene have employed techniques like FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) to analyze vibrational frequencies, molecular geometry, and electronic properties (C. Arunagiri et al., 2011). These studies provide a foundation for understanding the physical and chemical properties of 3-Bromo-4,5-dichlorotoluene at the molecular level.
Halogenation Reactions
The halogenation of polyalkylbenzenes, including mechanisms relevant to the synthesis and reactivity of 3-Bromo-4,5-dichlorotoluene, has been studied to optimize the introduction of halogen atoms into aromatic compounds. This research has implications for the selective halogenation of toluene derivatives, offering pathways to synthesize specifically substituted bromo and chloro toluenes (P. Bovonsombat & E. Mcnelis, 1993).
Applications in Organic Synthesis
3-Bromo-4,5-dichlorotoluene's relevance extends to its potential applications in organic synthesis, where its unique substitution pattern could be leveraged in the construction of complex organic molecules. Research on related dibromo and dichloro substituted molecules has revealed their utility in synthesizing polymorphs and studying molecular interactions based on halogen bonding (D. Britton, 2006).
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Eigenschaften
IUPAC Name |
1-bromo-2,3-dichloro-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOHKQQUAYAZNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4,5-dichlorotoluene | |
CAS RN |
960305-14-0 |
Source


|
| Record name | 1-bromo-2,3-dichloro-5-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)
![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)





![4-(2,5-dioxopyrrolidin-1-yl)-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2529334.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2529336.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)
![7-(3,4-dimethylphenyl)-3-((2-(5-methoxy-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2529341.png)